molecular formula C19H18ClN3O3 B11370943 2-chloro-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide

2-chloro-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide

Cat. No.: B11370943
M. Wt: 371.8 g/mol
InChI Key: ORNWMSZDIWUKIJ-UHFFFAOYSA-N
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Description

2-chloro-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a benzamide moiety, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide typically involves multiple steps. One common method involves the reaction of 2-chlorobenzoyl chloride with 4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazole-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are used to control reaction parameters such as temperature, pressure, and pH. Purification steps such as crystallization, filtration, and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[4-(4-methylpiperazino)phenyl]benzamide
  • 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid

Uniqueness

2-chloro-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide is unique due to its specific combination of functional groups and its oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

2-chloro-N-[4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C19H18ClN3O3/c1-12(2)11-25-14-9-7-13(8-10-14)17-18(23-26-22-17)21-19(24)15-5-3-4-6-16(15)20/h3-10,12H,11H2,1-2H3,(H,21,23,24)

InChI Key

ORNWMSZDIWUKIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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